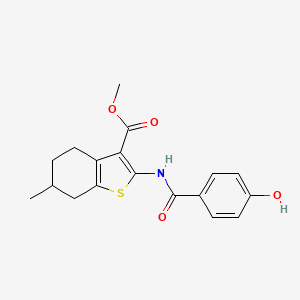

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a hydroxybenzoyl group, and a methyl ester

Properties

IUPAC Name |

methyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-10-3-8-13-14(9-10)24-17(15(13)18(22)23-2)19-16(21)11-4-6-12(20)7-5-11/h4-7,10,20H,3,8-9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHKWCXRCDBAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation of 4-hydroxybenzoic acid with an amine derivative of benzothiophene under controlled conditions. The reaction is often catalyzed by a Lewis acid such as ZrCl4 and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.

Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 or CrO3 in acidic medium.

Reduction: NaBH4 or LiAlH4 in anhydrous conditions.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

Oxidation: Formation of corresponding quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate

Uniqueness

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoyl groups allows for versatile chemical modifications, making it a valuable compound for various applications .

Biological Activity

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the findings related to its biological activity, including apoptosis induction, cytotoxicity against cancer cells, and possible therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiophene core and a hydroxybenzamide moiety. Its molecular formula is , which indicates the presence of functional groups that may contribute to its biological properties.

Biological Activity

1. Anticancer Properties:

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays using breast cancer cell lines (e.g., MCF-7) revealed the following:

- Cytotoxicity: The compound showed an IC50 value of approximately 23.2 µM, indicating its effectiveness in reducing cell viability after 48 hours of treatment. The viability reduction was about 26.86% compared to untreated controls .

- Apoptosis Induction: Flow cytometry analysis indicated that the compound induced early and late apoptosis in treated cells. Specifically, early apoptotic cells (AV+/PI−) were observed at a rate of 8.73%, while late apoptotic cells (AV+/PI+) accounted for 18.13%, significantly higher than control groups .

- Cell Cycle Arrest: The compound caused G2/M phase arrest with a notable increase in cell population distribution (25.56% compared to 17.23% for control), suggesting interference with normal cell cycle progression .

2. Mechanism of Action:

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and necrosis. The results indicate that it does not significantly promote autophagic cell death but rather inhibits it, reinforcing its role as an apoptosis-inducing agent .

Case Studies

A study conducted on mice bearing tumors demonstrated that treatment with this compound led to:

- Improved Hematological Parameters: Significant restoration of hemoglobin levels and red blood cell counts was observed post-treatment, suggesting a reduction in chemotherapy-induced myelosuppression .

- Liver Function Restoration: The treatment also resulted in decreased levels of liver enzymes (ALT and AST), indicating protective effects against hepatotoxicity associated with cancer therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known anticancer agents:

| Compound Name | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|

| Methyl 2-(4-hydroxybenzamido)-6-methyl... | 23.2 | Yes | G2/M Phase |

| Doxorubicin | 10 | Yes | G1 Phase |

| Cisplatin | 15 | Yes | S Phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.